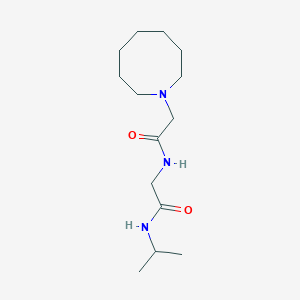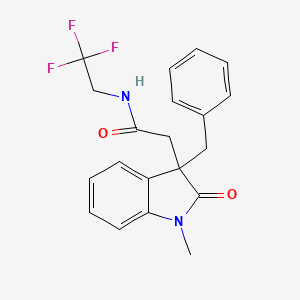
N~2~-(azocan-1-ylacetyl)-N~1~-isopropylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(azocan-1-ylacetyl)-N~1~-isopropylglycinamide, also known as AGN 2979, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule that acts as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.
Wissenschaftliche Forschungsanwendungen
N~2~-(azocan-1-ylacetyl)-N~1~-isopropylglycinamide 2979 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). It is a DPP-IV inhibitor that can increase the levels of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which regulate glucose metabolism. This compound 2979 has also been investigated for its potential use in the treatment of obesity and metabolic syndrome.
Wirkmechanismus
N~2~-(azocan-1-ylacetyl)-N~1~-isopropylglycinamide 2979 works by inhibiting the activity of DPP-IV, which is responsible for the degradation of GLP-1 and GIP. By inhibiting DPP-IV, this compound 2979 can increase the levels of GLP-1 and GIP, which stimulate insulin secretion and inhibit glucagon secretion. This leads to improved glucose metabolism and reduced blood glucose levels.
Biochemical and physiological effects:
This compound 2979 has been shown to improve glucose tolerance and insulin sensitivity in animal models of T2DM. It has also been shown to reduce body weight and improve lipid metabolism in obese animals. In clinical trials, this compound 2979 has been shown to improve glycemic control and reduce HbA1c levels in patients with T2DM.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(azocan-1-ylacetyl)-N~1~-isopropylglycinamide 2979 has several advantages for lab experiments, including its high potency and selectivity for DPP-IV inhibition, its stability in vitro and in vivo, and its ability to improve glucose metabolism in animal models of T2DM. However, this compound 2979 also has some limitations, including its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on N~2~-(azocan-1-ylacetyl)-N~1~-isopropylglycinamide 2979, including the development of more potent and selective DPP-IV inhibitors, the investigation of the long-term effects of DPP-IV inhibition on glucose metabolism and other physiological processes, and the exploration of the potential use of this compound 2979 in combination with other drugs for the treatment of T2DM and other metabolic disorders. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of this compound 2979 on glucose metabolism and other physiological processes.
Synthesemethoden
N~2~-(azocan-1-ylacetyl)-N~1~-isopropylglycinamide 2979 can be synthesized using a multi-step process that involves the coupling of two key intermediates, N-(azocan-1-ylacetyl)-N-isopropylglycinamide and 4-cyanobenzyl bromide. The resulting compound is then purified using column chromatography to obtain the final product. The synthesis method has been optimized to yield high purity and high yield of this compound 2979.
Eigenschaften
IUPAC Name |
2-[[2-(azocan-1-yl)acetyl]amino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-12(2)16-13(18)10-15-14(19)11-17-8-6-4-3-5-7-9-17/h12H,3-11H2,1-2H3,(H,15,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFNSHNRHMJRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CNC(=O)CN1CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}-N-(tetrahydrofuran-3-ylmethyl)pyridin-2-amine](/img/structure/B5328145.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide](/img/structure/B5328159.png)
![3-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5328166.png)
![N-[2-(dimethylamino)ethyl]-6-(4-fluorophenyl)-2-hydroxynicotinamide](/img/structure/B5328167.png)
![N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine](/img/structure/B5328168.png)
![ethyl (3-cyano-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B5328174.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide](/img/structure/B5328181.png)
![4-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5328190.png)
![1-{1-[(5,7-dimethyl-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5328197.png)
![3-(3-methoxyphenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5328198.png)
![4-chloro-2-[3-(3,4-dimethoxyphenyl)acryloyl]phenyl 3-methoxybenzoate](/img/structure/B5328205.png)
![benzyl 2-[(4-iodobenzoyl)amino]-3-phenylacrylate](/img/structure/B5328206.png)
![N-(tert-butyl)-2-(2-{[(2-furylmethyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5328220.png)